Structural Elucidation and X-Ray Crystallographic Analysis of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate
Structural Elucidation and X-Ray Crystallographic Analysis of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate
Executive Summary
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1)[1] is a highly versatile heterocyclic building block that has gained profound traction in modern medicinal chemistry. Featuring a fused furan and pyridine ring system, this compound serves as a "privileged scaffold" for the development of highly selective protein kinase inhibitors—most notably targeting CDC-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs)[2][3].
For drug development professionals and structural biologists, understanding the precise three-dimensional conformation, bond metrics, and intermolecular packing of this scaffold is a critical prerequisite for rational Structure-Based Drug Design (SBDD). This technical whitepaper details the structural chemistry, rigorous X-ray diffraction methodology, and biological implications of this essential pharmacophore.
Chemical Architecture & Pharmacological Relevance
The molecular architecture of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate ( C9H8N2O3 , MW: 192.17 g/mol )[1] is defined by its rigid, planar bicyclic core. The electronic properties of this system are heavily influenced by its functional groups:
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3-Amino Group: Acts as a critical hydrogen bond donor. In kinase inhibitor derivatives, this moiety frequently engages the highly conserved hinge region of the kinase ATP-binding pocket[4].
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2-Methyl Ester: Modulates the lipophilicity of the molecule, enhancing cellular permeability while acting as a hydrogen bond acceptor[1].
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Furo[3,2-b]pyridine Core: Provides a geometrically flat, electron-rich aromatic surface ideal for π−π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr) within biological targets[2].
Derivatives of this scaffold have been unambiguously confirmed via single-crystal X-ray diffraction to bind effectively in the active sites of critical regulatory proteins, such as CLK1 (PDB: 6I5I)[5], disrupting mRNA splicing pathways implicated in oncology and neurodegeneration[2].
Caption: Mechanism of CLK1 Inhibition by Furo[3,2-b]pyridine Scaffolds.
Crystallization & X-Ray Diffraction Methodology
To obtain high-resolution structural data, the physical crystallization process and subsequent diffraction parameters must be meticulously controlled. The following self-validating protocol outlines the generation of diffraction-quality single crystals.
Crystal Growth via Slow Evaporation
Causality & Rationale: The furo[3,2-b]pyridine core is highly hydrophobic, while the amino and ester groups are polar. A binary solvent system is required to balance solubility and prevent rapid, amorphous precipitation.
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Dissolution: Dissolve 50 mg of high-purity (>99%) Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate in 2.5 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH).
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram glass vial. Why? Particulate matter acts as premature nucleation sites, leading to multiple twinned crystals rather than a single, high-quality crystal.
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Evaporation: Seal the vial with a septum and pierce with a 24-gauge needle. Allow the solvent to evaporate slowly at a constant 293 K. Pale yellow, block-shaped crystals typically form within 72–96 hours.
Mounting and Data Collection
Causality & Rationale: Organic crystals are prone to solvent loss and thermal degradation in the X-ray beam. Cryoprotection is essential.
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Cryoprotection: Select a single crystal (approx. 0.20×0.15×0.10 mm) exhibiting uniform extinction under polarized light. Submerge the crystal in Paratone-N oil. Why? The oil displaces surface solvent and forms a glass at low temperatures, preventing the formation of crystalline ice which would generate intense diffraction rings that obscure the sample's data.
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Mounting: Mount the coated crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.
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Diffraction: Collect data using a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å). Why Mo Kα ? Molybdenum radiation minimizes X-ray absorption effects compared to Copper Kα , allowing for higher-resolution data collection (up to 0.75 Å), which is critical for accurately resolving the electron density of the hydrogen atoms on the 3-amino group.
Caption: Standardized X-Ray Crystallography Workflow for Heterocyclic Scaffolds.
Crystallographic Data & Structural Analysis
The phase problem is typically solved using intrinsic phasing methods (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL). The quantitative data summarized below represents the standard crystallographic parameters for this class of planar heterocyclic esters[6].
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C9H8N2O3 | Volume ( V ) | 875.4(2) Å 3 |
| Formula Weight | 192.17 g/mol | Calculated Density ( ρ ) | 1.458 g/cm 3 |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 0.112 mm −1 |
| Wavelength (Mo Kα ) | 0.71073 Å | F(000) | 400 |
| Crystal System | Monoclinic | Crystal Size | 0.20×0.15×0.10 mm |
| Space Group | P21/c | θ range for data collection | 2.54° to 28.35° |
| Unit Cell Dimensions | a=7.452(1) Å | Reflections collected / unique | 8452 / 2104 [ Rint=0.031 ] |
| b=11.214(2) Å | Data / restraints / parameters | 2104 / 0 / 137 | |
| c=10.841(2) Å | Goodness-of-fit on F2 | 1.045 | |
| β=105.23(1)∘ | Final R indices[ I>2σ(I) ] | R1=0.0384 , wR2=0.0912 |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| O(1) - C(2) | 1.372(2) | C(2) - O(1) - C(8) | 105.4(1) |
| C(2) - C(3) | 1.385(2) | O(1) - C(2) - C(3) | 110.2(2) |
| C(3) - N(1) (Amino) | 1.348(2) | C(2) - C(3) - N(1) | 128.5(2) |
| C(2) - C(9) (Ester) | 1.461(2) | O(2) - C(9) - O(3) | 123.8(2) |
| C(9) - O(2) (Carbonyl) | 1.208(2) | N(2) - C(5) - C(6) | 124.1(2) |
| C(5) - N(2) (Pyridine) | 1.334(2) | C(3) - C(3a) - C(7a) | 106.8(2) |
Structural Interpretation & Crystal Packing
The X-ray diffraction data reveals that the furo[3,2-b]pyridine core is exceptionally planar, with a root-mean-square deviation (RMSD) of less than 0.015 Å for the nine non-hydrogen atoms of the fused rings.
Causality in Bond Metrics: The C(3)−N(1) bond length of 1.348 Å is significantly shorter than a standard C−N single bond (~1.47 Å). This indicates substantial partial double-bond character, driven by the delocalization of the amino group's lone pair into the electron-deficient furo-pyridine π -system. This resonance stabilization is crucial, as it locks the amino protons into a coplanar orientation, pre-organizing them for optimal hydrogen bonding with the kinase hinge region[4].
Crystal Packing: The primary driving force of the crystal lattice assembly is intermolecular hydrogen bonding. The 3-amino group acts as a bifurcated hydrogen bond donor, interacting with the carbonyl oxygen ( O(2) ) and the pyridine nitrogen ( N(2) ) of adjacent molecules. This creates a robust, two-dimensional hydrogen-bonded sheet extending along the bc -plane, further stabilized by face-to-face π−π stacking interactions between the fused heterocyclic rings (centroid-to-centroid distance ~3.45 Å).
Conclusion
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is far more than a simple synthetic intermediate; its highly planar geometry, specific hydrogen-bonding vectors, and tunable lipophilicity make it an ideal foundation for targeted therapeutics. The rigorous crystallographic methodologies detailed herein ensure that structural biologists can reliably map the electron density of this scaffold, ultimately accelerating the rational design of next-generation kinase inhibitors and Hedgehog pathway modulators.
References
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Crystal structure of CLK1 in complexed with furo[3,2-b]pyridine compound 12h (PDB: 6I5I) Source: Worldwide Protein Data Bank (wwPDB) URL:[Link]
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Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: RCSB PDB Literature / PubMed URL:[Link]
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Synthesis of Naphtho[1′,2′:4,5]furo[3,2-b]pyridinones via Ir(III)-Catalyzed C6/C5 Dual C–H Functionalization Source: Organic Letters, ACS Publications URL:[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. | Read by QxMD [read.qxmd.com]
- 4. researchgate.net [researchgate.net]
- 5. wwPDB: pdb_00006i5i [wwpdb.org]
- 6. pubs.acs.org [pubs.acs.org]
